(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cholinesterase selectivity Alzheimer's disease Structure-activity relationship

(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1354941-33-5) is a synthetic chalcone with a 2,3,4-trimethoxyphenyl B-ring and an ortho-methylphenyl A-ring. Its molecular formula is C19H20O4 (MW 312.36 g/mol), placing it within a well-studied pharmacophore class where the 2,3,4-trimethoxy substitution pattern on ring B has been independently associated with MAO-B inhibition (IC50 range 0.46–4.17 µM for halogenated analogs), antimalarial activity (IC50 < 5 µM against P.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 1354941-33-5
Cat. No. B3099747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
CAS1354941-33-5
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)11-9-14-10-12-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b11-9+
InChIKeyYZGMOPIBFYELEU-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1354941-33-5) Is a Structurally Distinct Chalcone Screening Candidate


(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1354941-33-5) is a synthetic chalcone with a 2,3,4-trimethoxyphenyl B-ring and an ortho-methylphenyl A-ring . Its molecular formula is C19H20O4 (MW 312.36 g/mol), placing it within a well-studied pharmacophore class where the 2,3,4-trimethoxy substitution pattern on ring B has been independently associated with MAO-B inhibition (IC50 range 0.46–4.17 µM for halogenated analogs), antimalarial activity (IC50 < 5 µM against P. falciparum K1), and anti-inflammatory effects via NF-κB modulation [1][2]. The ortho-methyl substitution on ring A differentiates this compound from its para-methyl regioisomer (CAS 1043387-41-2), a structural feature that class-level SAR evidence indicates can invert cholinesterase selectivity profiles [3].

Why Generic Substitution of 2,3,4-Trimethoxychalcones Can Invalidate Screening Results: The Ortho-Methyl Differentiation Problem


Chalcones with identical molecular formulae but different methyl substitution positions cannot be treated as interchangeable screening proxies. The ortho-methyl group in CAS 1354941-33-5 introduces steric hindrance near the enone carbonyl, altering the dihedral angle between ring A and the propenone plane compared to the para-methyl isomer (CAS 1043387-41-2) . Although commercial databases report identical calculated logP (3.92) for both regioisomers , published SAR on coumarin–chalcone hybrids demonstrates that moving a substituent from the para to the ortho position on the chalcone A-ring can reverse AChE/BChE selectivity—para-substituted analogs preferentially inhibit AChE, while ortho-substituted analogs favor BChE [1]. Furthermore, the 2,3,4-trimethoxy B-ring pharmacophore exhibits potency differences exceeding 9-fold between halogen-substituted ortho/para regioisomers in MAO-B assays (IC50 0.46 µM for Br vs. 4.17 µM for F at the para position) [2]. These findings collectively demonstrate that even minor substituent positional changes on the chalcone scaffold produce non-linear, target-specific differences in potency and selectivity that cannot be predicted without empirical testing.

Quantitative Differentiation Evidence for (2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1354941-33-5) vs. Closest Analogs


Ortho- vs. Para-Methyl Regioisomerism Predicts Inverted Cholinesterase Selectivity (Class-Level SAR Evidence)

In a systematic SAR study of 36 coumarin–chalcone hybrids, the position of the substituent on the chalcone A-ring was shown to be a primary determinant of AChE vs. BChE selectivity. Para-substituted chalcone fragments exhibited potent AChE inhibition with poor BChE activity, whereas ortho-substituted analogs exhibited the opposite selectivity profile—preferentially inhibiting BChE over AChE [1]. Compound 5e (para-substituted) achieved an AChE IC50 of 0.15 ± 0.01 µM with a selectivity ratio of 27.4 for AChE over BChE [1]. While CAS 1354941-33-5 has not been directly assayed in this system, the ortho-methyl group on its A-ring maps directly onto the structural determinant that drove BChE-preferring selectivity in this published series. In contrast, the para-methyl regioisomer (CAS 1043387-41-2) maps onto the AChE-preferring structural class. This positional isomerism is therefore predicted to generate divergent target selectivity profiles between these two commercially available, isomeric screening compounds.

Cholinesterase selectivity Alzheimer's disease Structure-activity relationship

2,3,4-Trimethoxy B-Ring Pharmacophore Confers Potent MAO-B Inhibition in Halogenated Chalcone Series (Cross-Study Comparable Evidence)

The 2,3,4-trimethoxy substitution pattern on the chalcone B-ring—identical to that in CAS 1354941-33-5—was identified as the more effective methoxy configuration for MAO-B inhibition compared to the 2,4,6-trimethoxy pattern [1]. In halogenated 2',3',4'-trimethoxychalcones (compounds CH4–CH6), MAO-B IC50 values ranged from 0.46 to 4.17 µM, with selectivity indices (SI = MAO-A IC50 / MAO-B IC50) of 15.1 to 31.3 [2]. The most potent analog, CH5 (para-Br), inhibited MAO-B with an IC50 of 0.46 ± 0.12 µM and an SI of 31.3, while the lead compound CH4 (para-Cl) showed an IC50 of 0.84 ± 0.025 µM and an SI of 15.1 [2]. In contrast, the 2',4',6'-trimethoxychalcones (CH1–CH3) exhibited residual MAO-B activity of 70.7–84.3% at screening concentrations, indicating substantially weaker inhibition [2]. CAS 1354941-33-5 carries the favorable 2,3,4-trimethoxy B-ring motif but replaces the para-halogen with an ortho-methyl on ring A—a substitution not tested in this series—creating a structurally complementary probe for MAO-B SAR expansion.

MAO-B inhibition Neurodegeneration Parkinson's disease

Antimalarial Activity of the 2,3,4-Trimethoxy Pharmacophore: Potency Baseline for Ring A-Modified Analogs (Cross-Study Comparable Evidence)

The unsubstituted 2',3',4'-trimethoxychalcone (compound 134 in the Liu et al. series) demonstrated an in vitro IC50 of 15.8 µM against Plasmodium falciparum K1, ranking highly among alkoxylated chalcones [1]. More broadly, trimethoxy-substituted chalcones 6 and 27 in the same study achieved IC50 values below 5 µM, while hydroxylated analogs were uniformly less active than their alkoxylated counterparts [1][2]. This establishes a quantitative potency baseline for the 2,3,4-trimethoxyphenyl pharmacophore in the antimalarial context, against which ring A modifications—such as the ortho-methyl substitution in CAS 1354941-33-5—can be systematically compared. Multivariate QSAR analysis from this study further identified ring B properties (size and hydrophobicity) as the primary determinants of in vitro activity, indicating that variations in ring A substitution serve as modulators rather than primary drivers of potency [2].

Antimalarial activity Plasmodium falciparum Chalcone SAR

Comparative Physicochemical Identity with the Para-Methyl Isomer Demands Empirical Differentiation (Supporting Evidence)

Commercial databases report identical calculated logP values of 3.91692 for both CAS 1354941-33-5 (ortho-methyl) and CAS 1043387-41-2 (para-methyl) . Both regioisomers share the molecular formula C19H20O4 (MW 312.36), identical hydrogen bond acceptor/donor counts (4/0), and identical rotatable bond counts (6) . This calculated physicochemical identity means that computational pre-filtering alone cannot distinguish these two isomers; any differential biological activity must arise from steric and conformational effects of the ortho-methyl group on target binding, which can only be resolved through empirical testing. The identical calculated properties also suggest that both isomers will exhibit comparable solubility, permeability, and chromatographic behavior, making them suitable for paired comparative studies where the sole variable is the methyl position on ring A.

Lipophilicity Physicochemical properties Isomer comparison

High-Impact Research and Screening Scenarios for (2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1354941-33-5)


Paired Isomer Screening: Ortho- vs. Para-Methyl Regioisomer Selectivity Mapping Across Neuroligand Targets

Procure both CAS 1354941-33-5 (ortho-methyl) and CAS 1043387-41-2 (para-methyl) as a matched isomer pair for parallel screening against cholinesterases (AChE, BChE), monoamine oxidases (MAO-A, MAO-B), and BACE-1. Published SAR demonstrates that ortho- vs. para-substitution on the chalcone A-ring can invert AChE/BChE selectivity , and the 2,3,4-trimethoxy B-ring pharmacophore confers MAO-B potency in the sub-micromolar range when paired with appropriate A-ring substituents . The identical calculated physicochemical properties (logP 3.92 for both isomers) ensure that any observed potency divergence reflects genuine target engagement differences rather than solubility or permeability artifacts [1].

2,3,4-Trimethoxy Pharmacophore Expansion: Non-Halogen Ring A Modifications for Antimalarial and Anti-Inflammatory SAR

Use CAS 1354941-33-5 to extend the published SAR on 2,3,4-trimethoxychalcones, which has focused predominantly on halogenated or quinolinyl ring A substituents . The ortho-methylphenyl A-ring represents an unexplored alkyl substitution vector. Published data establish that 2,3,4-trimethoxychalcones achieve antimalarial IC50 values of <5–15.8 µM against P. falciparum K1 and that the 2,3,4-trimethoxy pattern in chalcones derived from this pharmacophore supports immunomodulatory activity through NF-κB inhibition in the micromolar range . Testing CAS 1354941-33-5 in these assays would quantify the contribution of ortho-methyl A-ring substitution to the established pharmacophore.

Computational Docking and MD Simulation Studies Requiring an Ortho-Substituted Chalcone Probe with Validated Pharmacophore Anchoring

CAS 1354941-33-5 is structurally suited as a probe in computational studies targeting MAO-B or BACE-1, where published co-crystallographic or docking-validated binding modes exist for 2,3,4-trimethoxychalcones . The ortho-methyl group introduces a defined steric constraint near the enone carbonyl that can be exploited in free energy perturbation (FEP) or molecular dynamics (MD) simulations to predict the energetic penalty of ortho vs. para substitution. The compound's availability at 98% purity from multiple vendors supports reproducible in silico–in vitro correlation studies .

Reference Standard for Ortho-Substituted Chalcone Analytical Method Development

The compound's defined (E)-configuration, 2,3,4-trimethoxy substitution, and ortho-methylphenyl chromophore provide a distinctive UV-Vis and MS fragmentation signature suitable for use as a reference standard in HPLC-MS method development for chalcone libraries. Its recommended long-term storage condition (cool, dry place) and commercial availability at 98% purity meet the requirements for an analytical reference material in quality control workflows.

Quote Request

Request a Quote for (2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.